molecular formula C6H5Cl3NO2PS B13752172 Phenylsulfonyl-phosphoramidic trichloride

Phenylsulfonyl-phosphoramidic trichloride

Cat. No.: B13752172
M. Wt: 292.5 g/mol
InChI Key: SZQITFUDRKDOTG-UHFFFAOYSA-N
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Description

Phenylsulfonyl-phosphoramidic trichloride is a useful research compound. Its molecular formula is C6H5Cl3NO2PS and its molecular weight is 292.5 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5Cl3NO2PS

Molecular Weight

292.5 g/mol

IUPAC Name

N-(trichloro-λ5-phosphanylidene)benzenesulfonamide

InChI

InChI=1S/C6H5Cl3NO2PS/c7-13(8,9)10-14(11,12)6-4-2-1-3-5-6/h1-5H

InChI Key

SZQITFUDRKDOTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=P(Cl)(Cl)Cl

Origin of Product

United States

Synthesis and Characterization

No specific methods for the synthesis of Phenylsulfonyl-phosphoramidic trichloride (B1173362) have been documented in the accessible literature. General synthetic routes for related phosphoramidates or sulfonyl compounds exist, often involving reagents like phosphorus trichloride, but a detailed, validated procedure for this particular compound is not available.

Physical and Chemical Properties

Only rudimentary physical and chemical data for Phenylsulfonyl-phosphoramidic trichloride (B1173362) could be located. This information is insufficient for a thorough scientific analysis.

Interactive Data Table: Basic Properties of Phenylsulfonyl-phosphoramidic trichloride

PropertyValueSource
CAS Number 5666-55-7 chemsrc.com
Molecular Formula C6H5Cl3NO2PS
Molecular Weight 292.51 g/mol
Melting Point 54.5 °C

Note: Further properties such as boiling point, density, and solubility in various solvents are not reported in the available literature.

Spectroscopic Data

No experimental or theoretical spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, or Mass Spectrometry (MS), for Phenylsulfonyl-phosphoramidic trichloride (B1173362) is available in the public domain.

Chemical Reactivity and Transformations

There is no published research detailing the chemical reactivity, stability, or transformation pathways of Phenylsulfonyl-phosphoramidic trichloride (B1173362).

Applications

No specific applications for Phenylsulfonyl-phosphoramidic trichloride (B1173362) in the fields of organic synthesis, medicinal chemistry, or materials science have been reported.

Structural Analysis

Information regarding the crystal structure, molecular geometry, or any computational modeling studies of Phenylsulfonyl-phosphoramidic trichloride (B1173362) is absent from the scientific literature.

Future Research Directions

Due to the foundational lack of research on this compound, no specific "" as requested in the prompt can be detailed. Generally, for a novel or understudied compound, future work would logically begin with the development of a reliable synthetic pathway, followed by thorough characterization, and exploration of its basic reactivity.

Q & A

Q. Basic

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact due to its corrosive nature. Immediate washing with water is critical upon exposure .
  • Storage : Store in sealed, air-tight containers under inert gas (argon/nitrogen) at temperatures below 4°C. Desiccants like molecular sieves can mitigate moisture ingress .
  • Decomposition risks : Hydrolysis releases HCl and toxic gases. Monitor for discoloration or pressure buildup in storage vessels .

What analytical techniques are most effective for characterizing the purity and structure of this compound?

Q. Basic

  • NMR Spectroscopy : ³¹P NMR to confirm phosphorus environment (δ ~0–30 ppm for trichlorides); ¹H/¹³C NMR for phenyl group analysis .
  • FT-IR : Peaks at 550–600 cm⁻¹ (P–Cl stretch) and 1150–1200 cm⁻¹ (S=O stretch) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .
  • Elemental Analysis : Validate C, H, N, S, P, and Cl content within ±0.3% of theoretical values .

What strategies can be employed to optimize the yield of this compound when scaling up reactions?

Q. Advanced

  • Controlled reagent addition : Use syringe pumps for slow PCl₃ addition to minimize exothermic side reactions .
  • Temperature gradients : Maintain reaction temperatures between 80–100°C; sudden spikes above 110°C risk decomposition .
  • Purification : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to separate product from unreacted PCl₃ .
  • Catalyst screening : Explore Lewis acids (e.g., AlCl₃) to accelerate sulfonamide activation, though this may introduce purification challenges .

How can computational chemistry methods aid in predicting the reactivity of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Model transition states for nucleophilic substitution at the phosphorus center. Predict regioselectivity in reactions with alcohols or amines .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. THF) on reaction kinetics and byproduct formation .
  • Hammett Analysis : Correlate substituent effects on the phenyl ring with reaction rates using σ⁺ parameters .

What are the common sources of experimental variability in reactions involving this compound?

Q. Advanced

  • Moisture contamination : Trace water hydrolyzes P–Cl bonds, reducing yield. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .
  • Stoichiometric imbalances : Excess PCl₃ improves conversion but complicates purification. Monitor via in-situ ³¹P NMR to track reagent consumption .
  • Catalyst deactivation : Impurities (e.g., metal ions) in solvents or reagents can poison catalysts. Pre-treat solvents with activated alumina .

How does the steric and electronic nature of substituents on the phenyl group influence the reactivity of this compound?

Q. Advanced

  • Steric effects : Bulky substituents (e.g., ortho-methyl groups) hinder nucleophilic attack at phosphorus, slowing reaction rates .
  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at phosphorus, accelerating reactions with weak nucleophiles like alcohols .
  • Case study : Meta-substituted derivatives show 20% faster reaction rates compared to para-substituted analogs in amidation reactions .

What are the decomposition pathways of this compound under ambient conditions?

Q. Advanced

  • Hydrolysis : Rapid reaction with moisture yields phenylsulfonyl-phosphoramidic acid and HCl. Kinetic studies show pseudo-first-order dependence on H₂O concentration .
  • Thermal degradation : Above 120°C, decomposition releases SO₂ and POCl₃, detected via TGA-MS .
  • Light sensitivity : UV exposure accelerates radical-mediated degradation. Store in amber glass or opaque containers .

What methodologies are recommended for quantifying trace impurities in this compound?

Q. Advanced

  • GC-MS : Detect volatile impurities (e.g., residual PCl₃ or toluene) with detection limits <10 ppm .
  • ICP-OES : Quantify metal contaminants (e.g., Fe, Al) introduced during synthesis. Acceptable thresholds: <1 ppm for catalytic applications .
  • HPLC-UV : Monitor non-volatile byproducts (e.g., sulfonic acids) using C18 columns and acetonitrile/water gradients .

How can researchers design experiments to study the kinetics of reactions involving this compound?

Q. Advanced

  • Stopped-flow spectroscopy : Measure rapid reaction kinetics (e.g., with amines) in millisecond timescales .
  • In-situ monitoring : Use FT-IR or Raman probes to track P–Cl bond cleavage in real time .
  • Isothermal calorimetry : Quantify enthalpy changes during exothermic reactions to optimize cooling requirements .

Notes on Evidence Utilization

  • Safety protocols and synthesis methodologies are extrapolated from analogous phosphorus trichloride systems .
  • Analytical techniques are adapted from studies on phosphoryl trichloride and phenylthiophosphonic dichloride .
  • Computational and kinetic insights derive from fluorination and chlorination reaction studies .

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